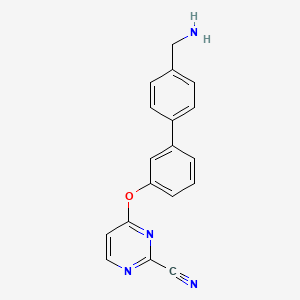
Cysteine Protease inhibitor
Overview
Description
Cysteine protease inhibitors are compounds that inhibit the activity of cysteine proteases, which are enzymes that degrade proteins by cleaving peptide bonds. These inhibitors are crucial in regulating proteolysis in living organisms and have significant implications in various physiological and pathological processes, including diseases such as cancer, rheumatoid arthritis, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the well-known cysteine protease inhibitors is E-64, which is synthesized through a series of chemical reactions involving the formation of an epoxide structure that allows for covalent binding to the active site cysteine . The synthetic route typically involves the use of reagents such as iodoacetic acid and epoxysuccinyl compounds under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of cysteine protease inhibitors often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include steps such as purification, crystallization, and formulation to produce the inhibitors in a form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cysteine protease inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile groups, epoxides, and various electrophilic warheads that facilitate covalent binding to the active site cysteine . Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to optimize the reaction efficiency .
Major Products
The major products formed from these reactions are typically covalent adducts where the inhibitor is bound to the active site of the cysteine protease, rendering the enzyme inactive .
Scientific Research Applications
Cysteine protease inhibitors have a wide range of applications in scientific research, including:
Chemistry: Used as tools to study enzyme mechanisms and to develop new synthetic methodologies.
Biology: Employed in the study of cellular processes such as apoptosis, autophagy, and protein degradation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products.
Mechanism of Action
Cysteine protease inhibitors exert their effects by binding to the active site of cysteine proteases, thereby preventing the enzyme from cleaving peptide bonds. This binding can be reversible or irreversible, depending on the nature of the inhibitor . The molecular targets include the catalytic cysteine residue in the enzyme’s active site, and the pathways involved often include inhibition of proteolytic activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Cysteine protease inhibitors can be compared with other protease inhibitors such as serine protease inhibitors and metalloprotease inhibitors. While serine protease inhibitors target serine residues in the active site and metalloprotease inhibitors target metal ions, cysteine protease inhibitors specifically target the cysteine residue . This specificity makes cysteine protease inhibitors unique in their mode of action and potential therapeutic applications .
List of Similar Compounds
Serine Protease Inhibitors: Target serine residues in the active site.
Metalloprotease Inhibitors: Target metal ions in the active site.
Aspartic Protease Inhibitors: Target aspartic acid residues in the active site.
Properties
IUPAC Name |
4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18/h1-10H,11,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQVAZRAZGSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

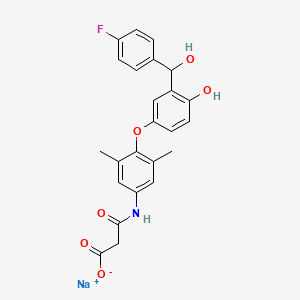
![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)
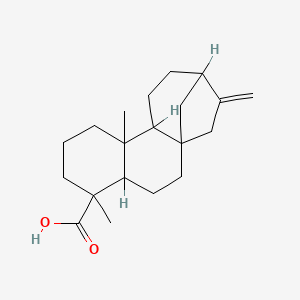

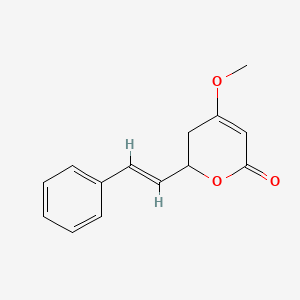
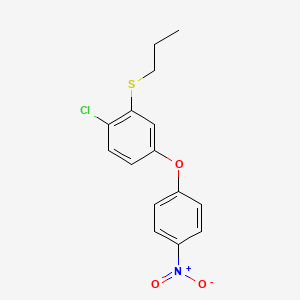
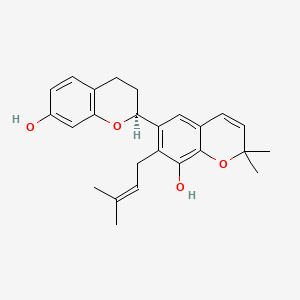
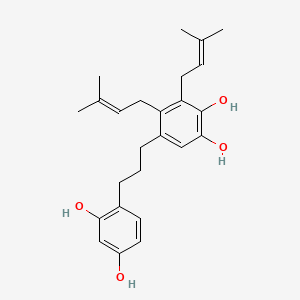
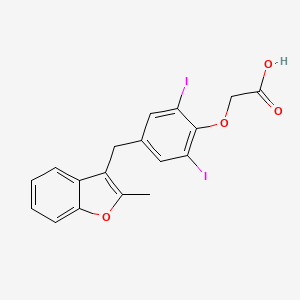
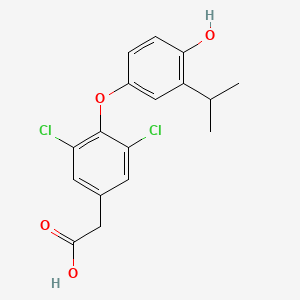
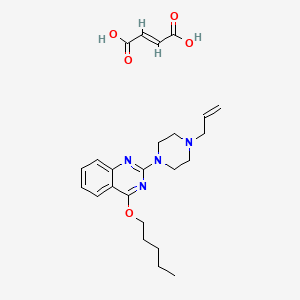
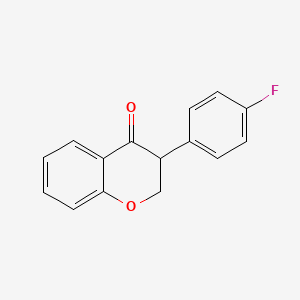
![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)
